2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidin-4-one core with a tetrahydroisoquinoline and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-4-one core, followed by the introduction of the tetrahydroisoquinoline and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID
- 3-(3,4-DIMETHOXY-PHENYL)-3-(3,4,5-TRIMETHOXY-PHENYL)-PROPIONIC ACID
Uniqueness
Compared to similar compounds, 5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(3,4-dimethoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O3/c1-30-19-8-7-16(13-20(19)31-2)18-9-11-25-22-21(18)23(29)27-24(26-22)28-12-10-15-5-3-4-6-17(15)14-28/h3-9,11,13H,10,12,14H2,1-2H3,(H,25,26,27,29) |
InChI Key |
PUASUVPDVMYJGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCC5=CC=CC=C5C4)OC |
Origin of Product |
United States |
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